5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-bromo-8-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-13-5-4-7-8(6-13)10(12)3-2-9(7)11/h2-3H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFMBYJGSEAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Nitration
- Starting material: Isoquinoline
- Bromination: Selective bromination at position 5 is achieved using brominating agents such as N-bromosuccinimide (NBS), dibromoisocyanuric acid (DBI), or 1,3-dibromo-5,5-dimethylhydantoin (DBH). DBI shows the highest reactivity and selectivity for the 5-position bromination, especially when conducted in strongly acidic solvents like concentrated sulfuric acid (H2SO4) or trifluoromethanesulfonic acid (CF3SO3H) at low temperatures (-30 °C to -15 °C) to suppress polybromination and side reactions.
- Nitration: Subsequent nitration at position 8 is performed using metal nitrates (e.g., potassium nitrate) in acidic media, often in a one-pot procedure following bromination, yielding 5-bromo-8-nitroisoquinoline with high purity (>97%) and good yields.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Bromination | DBI, H2SO4, -30 to -15 °C | 5-Bromoisoquinoline | High 5- vs 8-selectivity |
| Nitration | KNO3, acidic medium | 5-Bromo-8-nitroisoquinoline | One-pot after bromination |
Literature Reference
This method is well documented and suitable for large-scale synthesis due to its high yield and selectivity, as well as the possibility of "one-pot" operation.
Reduction and Fluorination to Obtain 8-Fluoro-3,4-dihydroisoquinoline
Directed Ortho-Lithiation and Fluorination
- The 8-fluoro substitution is introduced via a directed ortho-lithiation strategy on isoquinoline derivatives, followed by nucleophilic aromatic substitution with fluorine sources.
- This approach provides 8-fluoro-3,4-dihydroisoquinoline intermediates, which are key for further functionalization.
Reduction to Tetrahydroisoquinoline
- Reduction of the dihydroisoquinoline C=N bond is carried out using sodium borohydride (NaBH4), yielding 1,2,3,4-tetrahydroisoquinoline derivatives.
- This step is critical to convert the aromatic system into the saturated tetrahydroisoquinoline ring system while preserving the halogen substituents.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Ortho-lithiation | n-Butyllithium, low temperature | Lithiated intermediate | Directed lithiation at position 8 |
| Fluorination | Fluorine source (e.g., electrophilic fluorinating agent) | 8-Fluoro-3,4-dihydroisoquinoline | Key intermediate for further steps |
| Reduction | NaBH4, solvent (e.g., MeOH) | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Preserves halogens |
Research Findings
The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its reduction to tetrahydroisoquinoline derivatives has been demonstrated with good yields and reproducibility, forming a platform for subsequent alkylation reactions.
Methylation at Position 2 to Yield 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Alkylation Procedure
- The tetrahydroisoquinoline intermediate bearing the 8-fluoro substituent is methylated at the nitrogen or carbon adjacent to the nitrogen (position 2) using methyl iodide (CH3I) under basic conditions or via quaternization followed by reduction.
- Methylation is typically performed after reduction to ensure selective substitution and to avoid side reactions on the aromatic ring.
Reaction Scheme
- Treatment of the 8-fluoro tetrahydroisoquinoline with methyl iodide produces an isoquinolinium salt intermediate, which upon reduction with sodium borohydride yields the 2-methyl derivative.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Methylation | Methyl iodide, base or solvent | Isoquinolinium salt intermediate | Quaternization step |
| Reduction | NaBH4 | This compound | Final target compound |
Novelty and Characterization
- The this compound compound is reported as a novel derivative with detailed characterization data lacking in earlier literature, highlighting the significance of this synthetic route.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | 5-Bromo-8-nitroisoquinoline | DBI, H2SO4, KNO3, -30 to -15 °C | High regioselectivity, one-pot procedure |
| 2 | 8-Fluoro-3,4-dihydroisoquinoline | Directed ortho-lithiation, fluorination | Key fluorinated intermediate |
| 3 | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | NaBH4 reduction | Preserves halogens, reduces C=N bond |
| 4 | This compound | Methyl iodide alkylation, NaBH4 reduction | Final target compound, novel derivative |
Additional Notes on Reaction Conditions and Scale-Up
- Temperature Control: Critical during bromination and nitration to avoid poly-substitution and decomposition. Optimal temperature range is -30 °C to -15 °C.
- Solvent Choice: Strong acids like sulfuric acid or triflic acid enhance selectivity in bromination. Water content must be minimized to reduce isoquinoline decomposition.
- Brominating Agent Selection: DBI preferred over NBS and DBH for better selectivity and yield. NBS requires recrystallization prior to use for reproducibility.
- Scale-Up Feasibility: The described method is scalable from grams to kilograms, suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
Scientific Research Applications
Chemistry
BFMTI serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in developing new chemical entities.
Biology
The compound is studied for its potential as a pharmacophore in drug design. Its structural features may influence biological activity, making it an attractive candidate for further investigation in medicinal chemistry.
Medicine
Research indicates that BFMTI exhibits several therapeutic potentials:
- Anticancer Activity : Preliminary studies suggest that BFMTI may inhibit cancer cell proliferation through specific molecular interactions.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential benefits in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering therapeutic avenues for inflammatory disorders.
Study on Anticancer Activity
Recent studies have demonstrated that BFMTI exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.
Neuroprotective Study
Investigations into the neuroprotective effects of BFMTI revealed that it can reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be contextualized against related tetrahydroisoquinoline derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*THIQ = Tetrahydroisoquinoline
Key Findings
Substituent Effects on Reactivity and Stability The 2-methyl group in 5-bromo-8-fluoro-2-methyl-THIQ enhances steric stability compared to non-methylated analogs (e.g., 5-bromo-8-fluoro-THIQ, C₉H₉BrFN) . This methyl group may also improve metabolic stability in vivo. Halogen Position and Type:
- Fluorine at position 8 (as in the target compound) offers metabolic resistance compared to chlorine (5-bromo-8-chloro-THIQ) due to fluorine’s smaller atomic radius and higher electronegativity .
- Nitro-substituted analogs (e.g., 5-bromo-8-nitro-THIQ) exhibit reduced stability due to the electron-withdrawing nature of the nitro group, which may limit their utility in drug development .
Applications in Drug Discovery The 8-fluoro-THIQ scaffold (e.g., 8-fluoro-3,4-dihydroisoquinoline) is a key precursor for CNS-active compounds, leveraging fluorine’s ability to enhance blood-brain barrier penetration . Methoxy-substituted analogs (e.g., 8-bromo-6-methoxy-THIQ) demonstrate improved aqueous solubility, making them advantageous for formulations .
Physicochemical Properties The molecular weight of 5-bromo-8-fluoro-2-methyl-THIQ (244.1 g/mol) is higher than non-methylated analogs (e.g., 228.1 g/mol for 5-bromo-8-fluoro-THIQ), which may influence pharmacokinetic profiles .
Research Implications
- Synthetic Utility : The methyl group at position 2 in 5-bromo-8-fluoro-2-methyl-THIQ provides a handle for further functionalization, such as cross-coupling reactions, which are less feasible in analogs lacking this group .
- Toxicity Considerations: Nitro-substituted derivatives (e.g., 5-bromo-8-nitro-THIQ) may pose genotoxic risks due to nitro group reduction intermediates, whereas fluorine-substituted analogs are generally safer .
Biological Activity
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Synthesis
This compound belongs to the tetrahydroisoquinoline family, which is known for various biological activities. The presence of both bromine and fluorine atoms in its structure enhances its reactivity and biological profile.
Synthetic Routes
The synthesis typically involves:
- Bromination and Fluorination : Starting from 2-methyl-1,2,3,4-tetrahydroisoquinoline using bromine and a fluorinating agent under controlled conditions to ensure selectivity at the desired positions.
- Industrial Methods : Large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound has shown potential in binding to serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood disorders and anxiety .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Breast Cancer : It showed activity against MCF7 and MDA-MB 468 cell lines with IC50 values around 13.73 ± 2.32 μM .
- Lung Cancer : Against A549 lung cancer cells, it demonstrated an IC50 of 6.6 ± 0.6 μM .
Anti-inflammatory and Antimicrobial Properties
Beyond anticancer effects, the compound has been studied for its anti-inflammatory and antimicrobial activities:
- It has shown promise in reducing inflammation markers in various assays.
- Antimicrobial tests indicate effectiveness against several bacterial strains.
Study on Anticancer Effects
A notable study evaluated the compound's effects on apoptosis induction in cancer cells. The results indicated that it triggers both intrinsic and extrinsic apoptotic pathways leading to cell death in targeted cancer cells .
Research on Receptor Affinity
Another investigation focused on the affinity of this compound for serotonin receptors. The findings highlighted its potential role as a partial agonist at certain receptor subtypes, suggesting applications in treating mood disorders .
Q & A
Q. What synthetic strategies are recommended for preparing 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline?
A modular approach is often employed:
- Step 1 : Lithiation-based synthesis of the fluorinated isoquinoline core, as demonstrated for 8-fluoro-3,4-dihydroisoquinoline derivatives. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions .
- Step 2 : Introduction of the methyl group at the 2-position via alkylation with methyl iodide or Grignard reagents.
- Step 3 : Reduction of the dihydroisoquinoline intermediate to the tetrahydroisoquinoline using NaBH₄ in acetic acid .
Q. Key Considerations :
- Regioselectivity : Fluorine at the 8-position directs electrophilic substitution to the 5-position due to its electron-withdrawing effect.
- Side Reactions : Over-bromination or demethylation may occur if stoichiometry is not tightly controlled.
Q. How can purity and structural integrity be validated for this compound?
Use a combination of analytical techniques:
- Purity Threshold : >95% by HPLC for pharmacological assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Conflicts often arise from dynamic effects (e.g., rotational barriers) or unexpected stereochemistry :
- Case Study : In tetrahydroisoquinolines, the methyl group at the 2-position can induce axial chirality, leading to split NMR signals. Use variable-temperature (VT) NMR to distinguish between conformational exchange and true stereoisomerism .
- Resolution Strategy : Compare experimental data with DFT-calculated chemical shifts for proposed conformers.
Q. What pharmacological mechanisms are hypothesized for CNS-targeted derivatives of this compound?
The fluorinated and brominated substituents enhance blood-brain barrier (BBB) permeability and target affinity :
Q. How does stereochemistry at the 2-methyl position influence biological activity?
- Key Finding : Enantiomers of similar tetrahydroisoquinolines show divergent activity. For example, (R)-isomers exhibit 10-fold higher affinity for dopamine receptors than (S)-isomers in preclinical models .
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation.
- Activity Correlation : Test resolved enantiomers in receptor-binding assays.
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for fluorine–amine exchange reactions?
Discrepancies often stem from substrate sensitivity or catalyst degradation :
- Critical Variables :
- Catalyst System : Buchwald-Hartwig conditions (Pd(OAc)₂/XPhos) vs. Ullmann conditions (CuI/1,10-phenanthroline). The former provides higher yields (~80%) but requires anhydrous conditions .
- Amine Nucleophilicity : Bulky amines (e.g., morpholine) require higher temperatures (110°C) but reduce side reactions.
Mitigation Strategy : Optimize catalyst loading (5–10 mol%) and monitor reaction progress via LC-MS to terminate at peak conversion.
Methodological Recommendations
Q. What computational tools are recommended for predicting reactivity and regioselectivity in derivatives?
Q. How to design a compound library for SAR studies?
- Core Modifications : Vary substituents at positions 5 (Br → Cl, I) and 8 (F → CF₃, OMe).
- Pharmacophore Mapping : Include bioisosteres (e.g., replacing Br with a sulfonamide group) to assess steric/electronic effects.
- Table : Example Library Design
| Entry | R5 | R8 | Biological Target |
|---|---|---|---|
| 1 | Br | F | Monoamine oxidase B (MAO-B) |
| 2 | I | CF₃ | Sigma-1 receptor |
| 3 | Cl | OMe | 5-HT₂A receptor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
